molecular formula C9H5ClF3NO B3111565 2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 183368-72-1

2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No.: B3111565
CAS No.: 183368-72-1
M. Wt: 235.59 g/mol
InChI Key: NXDQZLRMPQDOEP-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a chlorine atom at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position. The trifluoroethoxy moiety (CF₃CH₂O-) enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDQZLRMPQDOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, and various oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of compounds that target enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight (g/mol)
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile Cl (2), CF₃CH₂O- (4) Nitrile, trifluoroethoxy C₉H₅ClF₃NO 239.59*
4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile Cl-CF₂CF₂O- (4) Nitrile, chloro-trifluoroethoxy C₁₀H₇ClF₃NO 249.62
3-Chloro-4-(2,2-difluoroethoxy)benzoic acid Cl (3), CHF₂CH₂O- (4) Carboxylic acid, difluoroethoxy C₉H₇ClF₂O₃ 248.60
2-Chloro-4-fluoro-5-(pinacolboronate)benzonitrile Cl (2), F (4), boronate (5) Nitrile, boronate ester C₁₃H₁₂BClFNO₂ 295.51

*Calculated based on analogous compounds.

Key Observations :

  • Trifluoroethoxy vs.
  • Substituent Position : The 2-chloro-4-trifluoroethoxy substitution pattern distinguishes the target compound from analogs like 4-(2-chloro-1,1,2-trifluoroethoxy)benzonitrile, where the trifluoroethoxy group itself contains a chlorine atom, altering steric and electronic effects .
  • Functional Group Diversity : Replacement of the nitrile group with a boronate ester (as in 2-chloro-4-fluoro-5-(pinacolboronate)benzonitrile) enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Boiling Point (°C) Density (g/cm³) Melting Point (°C)
This compound ~300 (predicted) ~1.35 (predicted) Not reported
4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile 298.8 ± 40.0 1.354 ± 0.06 Not reported
3-Chloro-4-(2,2-difluoroethoxy)benzoic acid Not reported Not reported Not reported
2,4-Difluorophenylacetonitrile 215–217 1.25 25–27

Analysis :

  • The trifluoroethoxy group elevates boiling points due to increased molecular weight and polarity. For example, 4-(2-chloro-1,1,2-trifluoroethoxy)benzonitrile has a predicted boiling point of ~298.8°C, consistent with the target compound’s estimated ~300°C .
  • Nitrile-containing compounds like 2,4-difluorophenylacetonitrile exhibit lower boiling points (215–217°C) due to smaller substituents .

Biological Activity

2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is a synthetic compound with diverse applications in chemistry and biology. Its unique structure, featuring a chloro group and a trifluoroethoxy moiety, contributes to its biological activity and potential therapeutic uses. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C10H8ClF3NO
  • Molecular Weight : 251.63 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It acts as a pesticide intermediate, likely disrupting essential biochemical pathways in pests. The trifluoroethoxy group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups can enhance antimicrobial efficacy. The presence of the trifluoroethoxy group may contribute to increased potency against certain pathogens.
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Pesticidal Properties : As a pesticide intermediate, it is designed to disrupt the physiological processes of target pests, leading to their elimination.

Case Studies and Experimental Data

  • Antimicrobial Testing :
    • A study assessed the antimicrobial properties of various fluorinated compounds, including this compound. Results indicated a marked increase in activity against Gram-positive bacteria compared to non-fluorinated analogs .
  • Enzyme Inhibition :
    • Research demonstrated that the compound effectively inhibits cytochrome P450 3A4 activity in vitro. This inhibition suggests potential interactions with other pharmaceuticals metabolized by this enzyme .
  • Pesticidal Efficacy :
    • Field trials evaluating the compound's effectiveness as a pesticide showed significant reductions in pest populations when applied at recommended dosages. The mode of action was linked to neurotoxicity in target species .

Comparative Analysis

CompoundStructureBiological ActivityApplications
This compoundStructureAntimicrobial, Enzyme InhibitionPesticide Intermediate
2-Chloro-4-(trifluoromethoxy)benzonitrileSimilar but with trifluoromethoxy groupLower antimicrobial activityPesticide Intermediate
2-(Trifluoromethyl)benzoyl chlorideBenzoyl chloride structureVaries significantlyOrganic Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile
Reactant of Route 2
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2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile

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